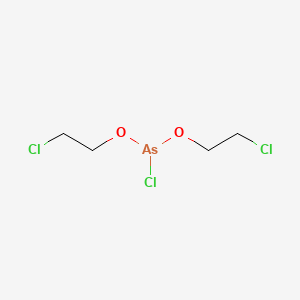
Acetanilide, N-(dimethylcarbamoylmethyl)-2'-propoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY-: is an organic compound that belongs to the class of acetanilides It is characterized by the presence of an acetanilide core structure with additional functional groups, including a dimethylcarbamoylmethyl and a propoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- typically involves the reaction of acetanilide with appropriate reagents to introduce the dimethylcarbamoylmethyl and propoxy groups
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of rubber accelerators and stabilizers.
Mecanismo De Acción
The mechanism of action of ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating receptor function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Acetanilide: A simpler analog without the dimethylcarbamoylmethyl and propoxy groups.
N-Phenylacetamide: Another related compound with similar structural features.
Paracetamol (Acetaminophen): A well-known analgesic and antipyretic with a similar acetanilide core.
Uniqueness: ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- is unique due to the presence of the dimethylcarbamoylmethyl and propoxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
92700-21-5 |
|---|---|
Fórmula molecular |
C15H22N2O3 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
2-(N-acetyl-2-propoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C15H22N2O3/c1-5-10-20-14-9-7-6-8-13(14)17(12(2)18)11-15(19)16(3)4/h6-9H,5,10-11H2,1-4H3 |
Clave InChI |
QRSUEMINGJQHFV-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC=C1N(CC(=O)N(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile](/img/structure/B13774772.png)



![(4Z)-4-[(5-carboxy-3,3-dimethyl-1-octylindol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethyl-3,3-dimethylindol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B13774785.png)

![4-[4-(Octyloxy)benzene-1-sulfonyl]phenol](/img/structure/B13774792.png)

![2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone](/img/structure/B13774800.png)


![1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide](/img/structure/B13774824.png)

